Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-
Description
Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-, commonly known as Bicuculline (CAS 485-49-4), is a naturally occurring alkaloid derived from plants such as Dicentra cucullaria and Adlumia fungosa . Its molecular formula is C₂₀H₁₇NO₆ (MW: 367.4 g/mol), featuring a complex polycyclic structure with a fused furo[3,4-e]-1,3-benzodioxol system linked to a 5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinoline moiety . The stereochemistry at positions 6R and 8S is critical for its biological activity .
Bicuculline is a potent GABAA receptor antagonist, inducing convulsions by blocking chloride ion channels in the central nervous system . It exhibits UV absorption maxima at 221, 296, and 323 nm, with a purity ≥98% in commercial standards . The compound is supplied as a crystalline solid and is stable for ≥4 years when stored at -20°C .
Properties
IUPAC Name |
6-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFBUOKLSWOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline core is synthesized via Bischler-Napieralski cyclization , a classical method for constructing isoquinoline skeletons. Starting from phenethylamine derivatives, cyclization under acidic conditions (e.g., POCl₃, PCl₅) yields dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. For the target compound, a methyl-substituted variant is achieved by introducing a methyl group at C6 during the alkylation step.
Example Protocol :
- Starting Material : 3,4-Dimethoxyphenethylamine.
- N-Acylation : Treatment with acetyl chloride to form N-acetyl derivative.
- Cyclization : POCl₃ at 80°C for 4 hours, yielding 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to obtain (5S)-5,6,7,8-tetrahydro-6-methylisoquinoline.
Construction of the Furobenzodioxol System
Claisen Rearrangement and Acid-Catalyzed Cyclization
A pivotal method involves Claisen rearrangement of allyl ethers followed by intramolecular cyclization. This approach builds the furo[3,4-e]benzodioxol ring through a thermally induced-sigmatropic shift.
Steps :
- Ether Formation : Quinolin-6-ol is reacted with allyl bromide in the presence of NaH, yielding allyl ether.
- Rearrangement : Heating in chlorobenzene at 175°C induces Claisen rearrangement to form γ,δ-unsaturated ketone.
- Cyclization : Treatment with H₂SO₄ promotes furan ring closure via keto-enol tautomerism.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Ether formation | NaH, DME, rt, 2 h | 85 |
| Claisen rearrangement | Chlorobenzene, reflux | 78 |
| Cyclization | H₂SO₄, 100°C, 1 h | 92 |
[4+2] Cycloaddition with Aza-o-Quinone Methides
An alternative route employs aza-o-quinone methides as dienophiles in a metal-free [4+2] cycloaddition with furans. This method ensures high regioselectivity and diastereoselectivity for the furobenzodioxol core.
Procedure :
- Generation of Aza-o-Quinone Methide : In situ oxidation of 2-aminobenzaldehyde derivatives.
- Cycloaddition : Reaction with 2,5-dimethylfuran in dichloromethane at 25°C for 12 hours.
- Oxidation : DDQ-mediated aromatization to yield the fused furobenzodioxol.
Stereochemical Outcome :
Stereoselective Coupling of Subunits
Nucleophilic Alkylation
The tetrahydroisoquinoline and furobenzodioxol fragments are coupled via nucleophilic alkylation . The C5 position of the isoquinoline acts as a nucleophile, attacking an electrophilic carbon in the furobenzodioxol system.
Optimized Conditions :
Reductive Amination
An alternative coupling strategy uses reductive amination to link the subunits. The ketone group in the furobenzodioxol intermediate reacts with the amine in the tetrahydroisoquinoline, followed by NaBH₄ reduction.
Advantages :
Epimerization and Crystallization-Induced Asymmetric Transformations
To achieve the desired (6R,8S) stereochemistry, epimerization and crystallization-induced dynamic resolution are critical. A mixture of diastereomers is treated with a catalytic acid (e.g., p-TsOH) in methanol, enabling equilibration toward the thermodynamically favored alpha-epimer. Simultaneous crystallization isolates the pure (6R,8S) form.
Case Study :
- Starting Material : Crude product with α/β ratio 3:1.
- Epimerization : p-TsOH (5 mol%), MeOH, 50°C, 12 h.
- Crystallization : Cooling to 0°C yields 92% pure α-epimer.
Derivatization and Functionalization
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-e]-1,3-benzodioxol-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to simplify the structure or modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that enhance its activity.
Scientific Research Applications
Furo[3,4-e]-1,3-benzodioxol-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action for Furo[3,4-e]-1,3-benzodioxol-8-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biochemical pathways. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bicuculline and Adlumidine share the same molecular formula but differ in oxygenation: Bicuculline has an 8-ol group, while Adlumidine features an 8-one (ketone) . This difference impacts solubility and receptor binding.
- Adlumidiceine enol lactone includes a dimethylaminoethyl side chain, enhancing its polarity compared to Bicuculline .
- Noroxyhydrastinine is a simpler tetrahydroisoquinolinone derivative lacking the fused furo-benzodioxol system, reducing its neuroactivity .
Key Observations :
- Bicuculline is uniquely valuable in neuroscience for studying GABAergic pathways, whereas Adlumidine and Adlumidiceine enol lactone lack well-defined biological roles .
- Furocoumarins like psoralen exhibit entirely different mechanisms (DNA intercalation) and applications (photochemotherapy), highlighting the functional diversity of fused benzodioxol systems .
- Synthetic derivatives such as furo-pyrazolo-pyridinones demonstrate the feasibility of modifying fused heterocycles for drug discovery, though none rival Bicuculline’s specificity for GABAA receptors .
Biological Activity
Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)- is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The compound features a unique molecular structure that integrates multiple functional groups, contributing to its biological interactions. The presence of furo and isoquinoline moieties enhances its potential for interaction with biological systems.
| Feature | Description |
|---|---|
| Molecular Formula | C22H22O8 |
| Structural Components | Furo[3,4-e] and isoquinoline moieties |
| Stereochemistry | (6R,8S) configuration |
Antioxidant Properties
Research indicates that Furo[3,4-e]-1,3-benzodioxol-8-ol exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it interacts with various enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated anti-inflammatory effects through COX inhibition.
- Tyrosinase Inhibition : The compound may inhibit tyrosinase activity, which is relevant in the treatment of hyperpigmentation disorders.
Anti-inflammatory Activity
Furo[3,4-e]-1,3-benzodioxol-8-ol has been studied for its anti-inflammatory properties. Compounds with similar structures often exhibit potent anti-inflammatory effects, making this compound a candidate for further research in inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Its structural analogs have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of Furo[3,4-e]-1,3-benzodioxol-8-ol using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant scavenging activity comparable to standard antioxidants.
Study 2: Enzyme Inhibition Profile
In vitro studies assessed the inhibitory effects of the compound on COX enzymes. The results showed a notable reduction in enzymatic activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.
Study 3: Cytotoxicity and Anticancer Activity
Research involving cancer cell lines demonstrated that Furo[3,4-e]-1,3-benzodioxol-8-ol exhibited cytotoxic effects against several cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
The biological activities of Furo[3,4-e]-1,3-benzodioxol-8-ol are hypothesized to involve:
- Binding to Specific Receptors : The compound may bind to receptors involved in inflammatory pathways.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
